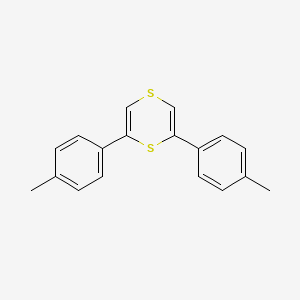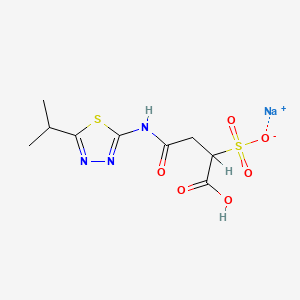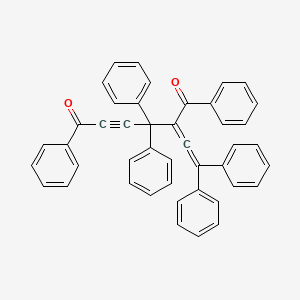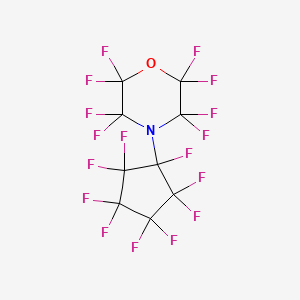
2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine: is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is part of a broader class of perfluorinated morpholines, known for their stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine typically involves the reaction of perfluorinated cyclopentyl compounds with morpholine derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of specialized fluorination agents and catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it highly resistant to oxidative degradation.
Reduction: Reduction reactions are less common due to the stability of the fluorinated structure.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, where less steric hindrance is present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, strong bases.
Major Products: The major products of these reactions often retain the fluorinated structure, with modifications occurring primarily at the morpholine ring or the cyclopentyl group.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine is used as a reagent in the synthesis of other fluorinated compounds. Its stability and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound’s resistance to degradation makes it useful in biological studies where long-term stability is required. It can be used as a probe or marker in various biological assays.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its unique properties allow for the development of novel therapeutic agents with enhanced stability and bioavailability.
Industry: Industrially, this compound is used in the production of high-performance coatings and lubricants. Its chemical resistance and low surface energy make it ideal for applications in harsh environments.
Mécanisme D'action
The mechanism of action of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine involves its interaction with molecular targets through fluorine bonding. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, potentially altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.
Comparaison Avec Des Composés Similaires
- 2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine
- 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
Comparison: Compared to similar compounds, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine exhibits enhanced stability and resistance to degradation. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
94718-25-9 |
|---|---|
Formule moléculaire |
C9F17NO |
Poids moléculaire |
461.07 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octafluoro-4-(1,2,2,3,3,4,4,5,5-nonafluorocyclopentyl)morpholine |
InChI |
InChI=1S/C9F17NO/c10-1(11)2(12,13)4(16,17)5(18,3(1,14)15)27-6(19,20)8(23,24)28-9(25,26)7(27,21)22 |
Clé InChI |
DBPOMYFTYONHGA-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(N2C(C(OC(C2(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



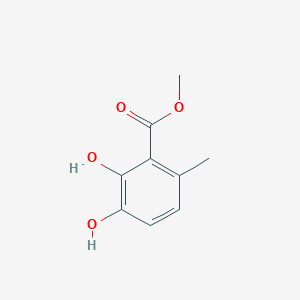
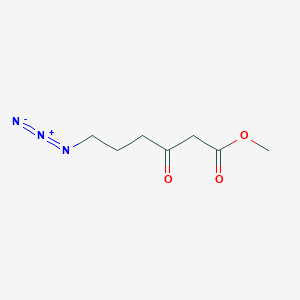
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
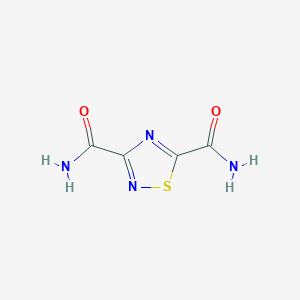
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
